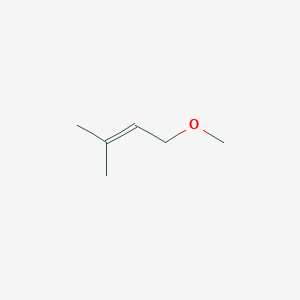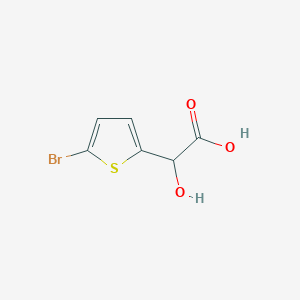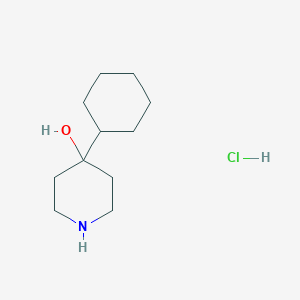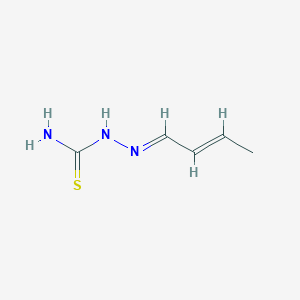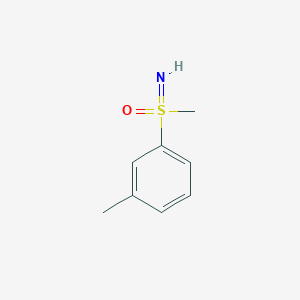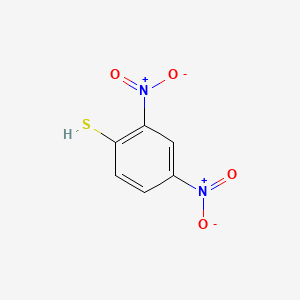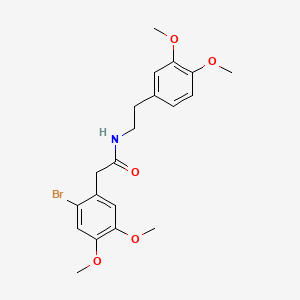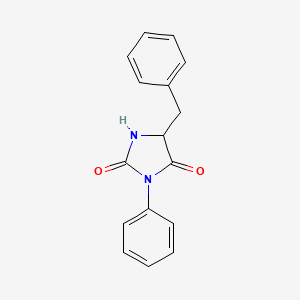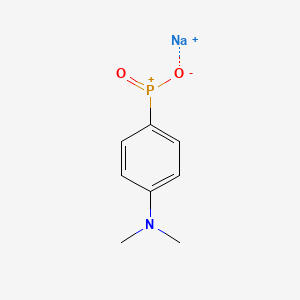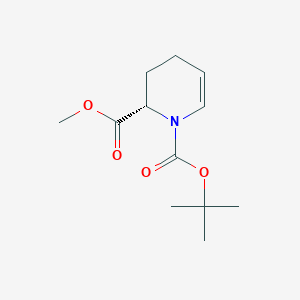
1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Systems and Oxidation Reactions
A green and efficient catalytic system using iodine–pyridine–tert-butylhydroperoxide has been developed for the oxidation of benzylic methylenes and primary amines. This system, incorporating structures similar to 1-tert-butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate, offers an environmentally benign solution for oxidation reactions, showcasing the potential of this compound in green chemistry applications (Zhang et al., 2009).
Coupling Reactions and Ligand Synthesis
The compound is used in palladium-catalyzed coupling reactions, demonstrating its utility in the synthesis of complex organic structures. For instance, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a derivative, underwent coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Pharmaceutical Applications
Research shows that derivatives of 1-tert-butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate are crucial intermediates in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for one such derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, has been established, highlighting the compound's significance in drug development (Zhang, Ye, Xu, & Xu, 2018).
Development of Chiral Pharmaceutical Ingredients
The compound's derivatives have been used in the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process aids in the efficient preparation of chiral pharmaceutical ingredients, showcasing the compound's role in advancing asymmetric synthesis and pharmaceutical chemistry (Imamoto et al., 2012).
Advanced Catalysis for Chemical Industry
In the context of homogenous catalysis, particularly in alkoxycarbonylation of alkenes, derivatives of 1-tert-butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate have been utilized to create highly active and efficient catalysts. These catalysts are instrumental in transforming a wide range of olefins into esters, significantly impacting chemical industry practices (Dong et al., 2017).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPAVHGPYCFNT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717965 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |
CAS RN |
227758-95-4 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-3,4-dihydro-1,2(2H)-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227758-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1R,2R)-2-Pyridin-2-ylcyclopropyl]ethanone](/img/structure/B1654326.png)
